molecular formula C19H21NO4 B3939335 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide

Cat. No. B3939335
M. Wt: 327.4 g/mol
InChI Key: DLEXRABQQAMDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide (BPB) is a chemical compound that has been widely used in scientific research for its unique properties. BPB is a potent inhibitor of the proteasome, which is a complex enzyme system that plays a critical role in the degradation of cellular proteins.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide inhibits the proteasome by binding to its active sites and preventing the degradation of ubiquitinated proteins. This leads to the accumulation of misfolded and damaged proteins, which can induce cell death by apoptosis. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has been shown to selectively target the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of most cellular proteins.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity and inducing the accumulation of ubiquitinated proteins. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the proteasome-mediated degradation of IκBα, a key regulator of the NF-κB pathway. It has also been shown to have anti-angiogenic effects by inhibiting the proteasome-mediated degradation of HIF-1α, a key regulator of angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide is its potency and selectivity for the proteasome. It has been shown to be effective at inhibiting the proteasome activity at low concentrations, which makes it an ideal tool for studying the role of the proteasome in various cellular processes. However, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has some limitations for lab experiments. It has been shown to be unstable in aqueous solutions and to degrade rapidly in the presence of light and air. This can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide. One area of interest is the development of more stable and potent analogs of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide that can be used in a wider range of experimental conditions. Another area of interest is the identification of new targets of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide that can be used to develop new therapies for cancer and other diseases. Finally, the role of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide in the regulation of autophagy, a cellular process that plays a critical role in the degradation of damaged proteins, is an area of active research.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has been widely used in scientific research as a tool to study the role of the proteasome in various cellular processes. It has been shown to inhibit the proteasome activity in both in vitro and in vivo experiments, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-propoxybenzamide has also been used to study the role of the proteasome in the regulation of inflammation, angiogenesis, and neurodegenerative diseases.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-11-22-15-9-7-14(8-10-15)19(21)20-12-16-13-23-17-5-3-4-6-18(17)24-16/h3-10,16H,2,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEXRABQQAMDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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